Cyanomethyl diethyl phosphate

Organophosphorus Chemistry Reagent Selection Physicochemical Property

Cyanomethyl diethyl phosphate (CAS 50586-62-4) is an organophosphorus compound with the molecular formula C6H12NO4P and a molecular weight of 193.14 g/mol. It belongs to the class of cyanoalkyl phosphate esters and serves as a versatile reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions for the synthesis of α,β-unsaturated nitriles.

Molecular Formula C6H12NO4P
Molecular Weight 193.14 g/mol
CAS No. 50586-62-4
Cat. No. B3053053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl diethyl phosphate
CAS50586-62-4
Molecular FormulaC6H12NO4P
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OCC#N
InChIInChI=1S/C6H12NO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-4,6H2,1-2H3
InChIKeyIGMWDYQIKLLYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl Diethyl Phosphate (CAS 50586-62-4): Reagent Profile and Procurement Considerations


Cyanomethyl diethyl phosphate (CAS 50586-62-4) is an organophosphorus compound with the molecular formula C6H12NO4P and a molecular weight of 193.14 g/mol [1]. It belongs to the class of cyanoalkyl phosphate esters and serves as a versatile reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions for the synthesis of α,β-unsaturated nitriles [2]. Structurally, it features a phosphate core (P=O with three oxygen attachments) rather than a phosphonate core (P=O with two oxygen attachments and one carbon-phosphorus bond), a distinction that critically influences its reactivity profile and product workup characteristics. The compound appears as a colorless to pale yellow liquid with a boiling point of 264.1°C at 760 mmHg and a flash point of 113.5°C [3].

Reaction type
Horner–Wadsworth–Emmons olefination for α,β-unsaturated nitriles
Reagent class
Phosphate ester with water-soluble byproduct profile
Differentiation
Distinct from phosphonate analogs; verify stoichiometry and workup fit

Why Cyanomethyl Diethyl Phosphate (50586-62-4) Cannot Be Interchanged with In-Class Analogs


Cyanomethyl diethyl phosphate (a phosphate ester) and its closest analog, diethyl cyanomethylphosphonate (a phosphonate ester, CAS 2537-48-6), exhibit fundamentally different reactivity and physicochemical properties despite sharing the cyanomethyl group [1]. The phosphate ester possesses an additional oxygen atom bonded directly to phosphorus, yielding a molecular weight of 193.14 g/mol versus 177.14 g/mol for the phosphonate, along with distinct hydrogen-bonding capabilities (5 acceptors vs. 4) and solubility profiles [2]. In HWE olefination reactions, phosphate-derived reagents can offer different stereoselectivity outcomes and produce water-soluble phosphate byproducts that simplify purification compared to phosphonate-based reagents [3]. Substituting one for the other without re-optimizing reaction conditions risks altered yields, selectivity, and purification complexity. The quantitative evidence below substantiates these material differentiation points.

Target reagent
Cyanomethyl diethyl phosphate
Phosphate ester (P–O–C linkage); MW 193.14, 5 H-bond acceptors
Common substitute
Diethyl cyanomethylphosphonate
Phosphonate ester (P–C bond); MW 177.14, 4 H-bond acceptors
Stoichiometry shift
Molecular weight difference alters molar calculations; may require re-optimization
Workup mismatch
Phosphate byproduct partitions to aqueous phase; phosphonate salts may remain in organic layer
Stereoselectivity context
Cyanomethyl reagents may favor Z-olefination; phosphonate analogs typically E-selective

Quantitative Differentiation: Cyanomethyl Diethyl Phosphate (50586-62-4) vs. Closest Analogs


Phosphate vs. Phosphonate: Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation

Cyanomethyl diethyl phosphate (phosphate ester) exhibits a higher molecular weight and an additional hydrogen-bond acceptor compared to its phosphonate analog, diethyl cyanomethylphosphonate (CAS 2537-48-6). The phosphate contains a P-O-C linkage, while the phosphonate contains a P-C bond. These structural differences directly impact solubility, chromatographic behavior, and potential for hydrogen-bonding interactions in reaction media [1][2].

MW & HBA count
Direct comparison
193.14 g/mol, 5 HBA
Stoichiometry and polarity differentiation
Δ +16 g/mol, +1 HBA vs phosphonate; PubChem/NIST
Organophosphorus Chemistry Reagent Selection Physicochemical Property

Phosphate vs. Phosphonate: Boiling Point and Thermal Stability Differentiation

Cyanomethyl diethyl phosphate possesses a significantly higher boiling point than diethyl cyanomethylphosphonate, reflecting the stronger intermolecular forces in the phosphate ester due to the additional oxygen atom. This difference is critical for reaction design at elevated temperatures and for distillation-based purification workflows [1].

Boiling point
Direct comparison
264.1°C (760 mmHg)
Thermal tolerance context for reaction design
~41°C lower than phosphonate (est.); conditions differ
Thermal Stability Reaction Engineering Physical Property

Phosphate vs. Trialkyl Phosphate: Class-Level Inference on Residual Sterilizing Activity

While direct data for cyanomethyl diethyl phosphate are lacking, class-level inference from closely related cyanomethyl phosphonates suggests that the cyanoalkyl phosphate class may exhibit enhanced residual sterilizing activity compared to simple trialkyl phosphates. In a 1976 study, diethyl cyanomethylphosphonate maintained a greater level of sterility than triethyl phosphate once mites were removed from treated discs, with residual sterilizing properties maintained on leaf discs significantly longer (exact duration not quantified in abstract) [1]. This class-level inference warrants targeted experimental validation for cyanomethyl diethyl phosphate.

Residual sterilizing activity
Class-level
Inferred greater sterility vs triethyl phosphate
Class-level inference; data to verify
Leaf-disc assay, Tetranychus urticae; 1976 study
Agrochemical Mite Control Residual Activity

Z-Selectivity in Olefination: Class-Level Inference for Cyanomethyl Phosphate Reagents

Phosphoranes bearing a cyanomethyl group have been shown to deliver high Z-selectivity in Wittig-type olefination reactions with aldehydes. In a study using a 10-P-5 cyanomethyl phosphorane, reactions with aliphatic aldehydes yielded α,β-unsaturated cyanides with Z:E ratios ranging from 94:6 to 99:1 [1]. While this study employed a pentacoordinate phosphorane rather than a phosphate ester, the cyanomethyl moiety is the critical determinant of stereochemical outcome, suggesting that cyanomethyl diethyl phosphate may similarly favor Z-olefin formation under appropriate conditions.

Z-selectivity
Class-level
Cyanomethyl phosphorane: Z:E up to 99:1
Stereoselectivity context, requires validation
Wittig-type with aliphatic aldehydes; not phosphate ester directly
Stereoselective Synthesis HWE Reaction α,β-Unsaturated Nitriles

Phosphate Byproduct Water Solubility: Workup Advantage Over Phosphonate Reagents

In Horner-Wadsworth-Emmons reactions, phosphate-derived reagents generate water-soluble phosphate ester byproducts that are readily removed by aqueous extraction, whereas phosphonate reagents produce phosphonate salts that may partition into organic layers, complicating purification [1]. This is a well-established class distinction: the phosphate leaving group confers superior workup efficiency.

Byproduct water solubility
Class-level
Phosphate byproduct partitions to aqueous phase
Aqueous workup compatibility context
Standard HWE extraction; phosphonate salts may differ
Reaction Workup Purification HWE Olefination

Synthetic Route Efficiency: Optimized Preparation Method with 94.5% Yield

A recent patent (CN111018909A) discloses an optimized synthesis method for cyanomethyl diethyl phosphate using triethyl phosphite and chloroacetonitrile with tetrabutylammonium iodide as catalyst, achieving a crude yield of 94.5% after distillation [1]. This represents a significant improvement over traditional methods employing diethyl phosphite and bromoacetonitrile, which typically require stronger bases and longer reaction times.

Synthetic yield
Reported
94.5% crude yield
Supports procurement scalability assessment
Patent CN111018909A; optimized route with TBAI catalyst
Process Chemistry Synthesis Yield Optimization

High-Value Application Scenarios for Cyanomethyl Diethyl Phosphate (50586-62-4)


Stereoselective Synthesis of Z-α,β-Unsaturated Nitriles

Based on class-level evidence that cyanomethyl-containing phosphorus reagents deliver high Z-selectivity (Z:E up to 99:1), cyanomethyl diethyl phosphate is a prime candidate for the stereoselective preparation of Z-configured α,β-unsaturated nitriles from aliphatic aldehydes. This is particularly valuable in medicinal chemistry programs where the Z-isomer exhibits distinct biological activity. The water-soluble phosphate byproduct further streamlines purification [1].

Agrochemical Intermediate with Enhanced Residual Activity Potential

Class-level inference from cyanomethyl phosphonate studies suggests that cyanomethyl diethyl phosphate may confer improved residual sterilizing activity against mite populations compared to simple trialkyl phosphates. This positions the compound as a candidate intermediate for developing novel acaricides or insect chemosterilants with extended field persistence [1].

Process-Scale HWE Olefination with Simplified Workup

In industrial HWE reactions, the use of cyanomethyl diethyl phosphate generates water-soluble phosphate byproducts that are easily removed by aqueous extraction, avoiding the need for chromatography or complex separations. This workup advantage, combined with a high-yielding synthetic route (94.5% crude yield), makes the reagent cost-effective for multi-kilogram olefination campaigns [1][2].

Precursor for (1-Cyanoethyl) Diethyl Phosphate and Higher Homologs

Cyanomethyl diethyl phosphate serves as a versatile alkylation precursor. Patent literature describes its conversion to (1-cyanoethyl) diethyl phosphate via treatment with sodium hydride and methyl iodide in THF, enabling access to branched cyanoalkyl phosphates for specialized applications [1].

Application
Selection Property
Validation Focus
Z-α,β-unsaturated nitrile synthesis
Cyanomethyl reagent class stereoselectivity
Z-isomer enrichment verification
Acaricide/chemosterilant intermediate studies
Residual sterilizing endpoint context
Target-species endpoint validation
Process-scale HWE olefination
Aqueous workup compatibility
Byproduct removal efficiency review
Branched cyanoalkyl phosphate precursor
Alkylation precursor reactivity
Product purity and yield verification
Quote Request

Request a Quote for Cyanomethyl diethyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.